Nerone

Catalog No.
S1906493
CAS No.
31375-17-4
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nerone

CAS Number

31375-17-4

Product Name

Nerone

IUPAC Name

1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propan-1-one

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3

InChI Key

DZSVIVLGBJKQAP-UHFFFAOYSA-N

SMILES

CCC(=O)C1CC(CC=C1C)C(C)C

Canonical SMILES

CCC(=O)C1CC(CC=C1C)C(C)C

Nerone is a chemical compound with the molecular formula C13H22OC_{13}H_{22}O and a molecular weight of approximately 194.32 grams per mole. It is classified as a terpenoid and is primarily recognized for its use in fragrances due to its pleasant citrus and green leafy aroma. Nerone appears as a clear, colorless to pale yellow liquid and is characterized by its specific gravity of about 0.91 at 25 °C . The compound has been noted for its stability in various formulations, making it a valuable ingredient in cosmetic, soap, and detergent products .

Nerone can be synthesized through various methods typically involving the extraction from natural sources or through chemical synthesis in laboratories. The most common method involves the isolation from essential oils where it naturally occurs. Additionally, synthetic routes may include the manipulation of precursor compounds through standard organic synthesis techniques to yield Nerone .

Nerone finds extensive application in the fragrance industry, particularly in the formulation of perfumes, soaps, detergents, and cosmetics. Its stability and pleasant aroma make it a preferred choice for manufacturers looking to enhance the sensory profile of their products. Furthermore, due to its aromatic properties, Nerone is also used in food flavoring applications, although such uses must comply with regulatory standards .

Nerone shares structural similarities with several other terpenoids and aromatic compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
LimoneneC10H16C_{10}H_{16}Commonly found in citrus oils; known for its strong lemon scent.
GeraniolC10H18OC_{10}H_{18}OKnown for its rose-like fragrance; used widely in perfumes and cosmetics.
CitronellolC10H18OC_{10}H_{18}OCharacterized by its floral aroma; used as an insect repellent as well as a fragrance component.
LinaloolC10H18OC_{10}H_{18}OExhibits a floral scent; commonly found in lavender oil; has potential anti-anxiety effects.

Uniqueness of Nerone: Unlike many other terpenoids that have more pronounced floral or fruity scents, Nerone's distinctive citrus-green aroma sets it apart, making it particularly suitable for fresh-scented products while maintaining stability in various formulations .

Molecular Architecture and Isomerism

Nerone represents a structurally complex sesquiterpene compound with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 grams per mole [1] [2]. The compound exhibits the systematic name 1-[2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl]-1-propanone, establishing its classification as a cyclohexenyl-propanone derivative [3] [4]. The molecular architecture of Nerone demonstrates a distinctive combination of a cyclohexene ring system bearing an isopropyl substituent and an acetal ketone functionality.

The structural framework of Nerone encompasses a six-membered cyclohexene ring bearing two primary substituents: a methyl group at the 2-position and an isopropyl group at the 5-position of the ring system [1] [3]. The propanone moiety is directly attached to the 1-position of the cyclohexene ring, creating a conjugated system between the ketone functionality and the alkene double bond within the ring structure [4].

Cis-Trans Isomeric Forms

Nerone exists in stereoisomeric forms due to the presence of asymmetric centers within its molecular structure. The compound demonstrates configurational isomerism, with both cis and trans isomeric forms documented in chemical databases [5] [6]. The cis-Nerone isomer, identified with PubChem CID 6992853, displays the systematic nomenclature REL-1-((1R,5R)-2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl)-1-propanone [6].

The stereochemical configuration differences between the isomeric forms arise from the spatial arrangement of substituents around the cyclohexene ring system. Research has indicated that spatial cis-trans isomerism in similar menthene-derived compounds results from the configuration of substituents relative to the tetrahydropyrane or cyclohexane ring system [7]. The cis-isomer typically represents the thermodynamically more stable configuration, as observed in analogous rosenoxide systems where the cis-isomer constitutes 80-85% of the natural occurrence [7].

The isomeric relationship in Nerone follows established patterns observed in cyclohexene derivatives, where conformational analysis assigns substituents to equatorial positions for maximum stability in the cis-configuration [7]. This spatial arrangement influences both the physical properties and the olfactory characteristics of the different isomeric forms, with the cis-isomer generally exhibiting superior organoleptic properties compared to its trans counterpart [7].

Cyclohexenyl-Propanone Backbone Analysis

The cyclohexenyl-propanone backbone of Nerone represents a unique structural motif that combines elements of both cyclic terpene chemistry and ketone functionality. The backbone architecture consists of a substituted cyclohexene ring directly bonded to a propanone carbonyl group, establishing a conjugated system that significantly influences the compound's chemical and physical properties [1] [4].

The cyclohexenyl moiety adopts a chair-like conformation with the double bond positioned between carbon atoms 2 and 3 of the six-membered ring [3]. This unsaturated ring system provides structural rigidity while maintaining sufficient conformational flexibility to accommodate various substituent orientations. The presence of the double bond within the ring creates a planar region that extends the conjugation with the adjacent carbonyl group.

The propanone backbone attaches directly to the cyclohexene ring at the 1-position, creating an α,β-unsaturated ketone system [4]. This structural arrangement results in delocalization of electron density between the ketone carbonyl and the ring double bond, affecting both the reactivity patterns and spectroscopic characteristics of the compound. The extended conjugation system influences the ultraviolet absorption properties and contributes to the compound's stability under various chemical conditions.

Structural analysis reveals that the backbone adopts preferential conformations that minimize steric interactions between the isopropyl substituent and the propanone side chain. The methyl group at the 2-position of the ring provides additional steric bulk that influences the overall molecular geometry and affects intermolecular interactions [3]. This substitution pattern creates a chiral environment around the ring system, contributing to the observed stereoisomerism of the compound.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of Nerone through detailed analysis of both proton and carbon-13 nuclear environments. The NMR spectral signatures of cyclohexenyl ketone systems demonstrate characteristic chemical shift patterns that reflect the electronic environment created by the conjugated ketone-alkene system [8].

Proton NMR analysis of cyclohexenyl ketone derivatives reveals distinctive chemical shift regions corresponding to different molecular environments within the structure [8]. The alpha protons adjacent to the carbonyl group typically appear as triplet signals around δ 2.5 parts per million, shifted downfield due to the deshielding effect of the carbonyl functionality [8]. The beta and gamma protons on the cyclohexene ring system appear as complex multiplet patterns between δ 1.8-2.0 parts per million, reflecting the overlapping signals from protons in similar but distinct electronic environments [8].

The vinyl proton on the cyclohexene ring exhibits characteristic chemical shift values around δ 5.5 parts per million, typical for protons attached to double bonds within ring systems [8]. The isopropyl methyl groups appear as doublet patterns in the aliphatic region around δ 1.0-1.2 parts per million, while the methyl group attached to the ring appears as a singlet around δ 1.7 parts per million due to its allylic position [9].

Carbon-13 NMR spectroscopy of cyclohexenyl ketone systems reveals the carbonyl carbon resonance in the characteristic range of 200-220 parts per million, confirming the presence of the ketone functionality [8]. The quaternary carbon atoms of the cyclohexene ring appear in the range of 130-140 parts per million, while saturated ring carbons resonate between 20-40 parts per million [8]. The propyl chain carbons exhibit chemical shifts consistent with their proximity to the electron-withdrawing carbonyl group.

Ring flipping dynamics in cyclohexene systems can influence NMR spectral patterns, particularly at varying temperatures [10] [11]. At room temperature, rapid conformational interconversion typically results in averaged NMR signals, while low-temperature measurements may reveal separate signals for different conformational states [10]. This dynamic behavior affects the multiplicity and chemical shift values observed for ring protons in cyclohexenyl derivatives.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation analysis of Nerone follows established patterns observed for sesquiterpene compounds and cyclohexenyl ketone derivatives. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the molecular weight of the compound [1] [12]. Fragmentation patterns in electron ionization mass spectrometry provide structural information through characteristic loss patterns and rearrangement processes [13] [14].

The fragmentation behavior of Nerone follows general principles established for ketone-containing compounds, including McLafferty rearrangement processes and alpha-cleavage reactions [13]. Alpha-cleavage adjacent to the carbonyl group represents a primary fragmentation pathway, resulting in the formation of characteristic fragment ions that correspond to the cyclohexenyl and propyl portions of the molecule [13]. These fragmentation processes occur through homolytic cleavage mechanisms initiated by the odd-electron molecular ion.

Sesquiterpene compounds typically exhibit fragmentation patterns that reflect their carbon skeleton architecture and functional group arrangements [15] [14]. The presence of the cyclohexene ring system in Nerone influences fragmentation through ring-opening reactions and rearrangement processes that generate smaller cyclic and acyclic fragment ions [14]. Loss of neutral molecules such as carbon monoxide, water, and methyl radicals occurs through established mechanistic pathways common to terpene derivatives.

The nitrogen rule applies to the interpretation of Nerone mass spectral data, with the molecular ion appearing at an even mass-to-charge value due to the absence of nitrogen atoms in the molecular structure [13]. Fragment ions follow predictable patterns based on the stability of resulting carbocation intermediates and the tendency for rearrangement reactions to produce thermodynamically favored products [13]. The relative intensities of fragment ions provide information about the preferred fragmentation pathways and the stability of intermediate species formed during the ionization process.

Tandem mass spectrometry techniques enable detailed structural characterization through collision-induced dissociation of selected molecular or fragment ions [15]. This approach provides enhanced specificity for compound identification and allows for the investigation of specific fragmentation mechanisms under controlled energy conditions [15]. The application of high-resolution mass spectrometry instruments permits accurate mass determination of fragment ions, facilitating structural assignment and mechanistic interpretation [16].

Infrared Absorption Bands for Functional Groups

Infrared spectroscopy of Nerone reveals characteristic absorption bands that correspond to the major functional groups present within the molecular structure. The carbonyl stretching vibration represents the most prominent and diagnostically significant absorption feature in the infrared spectrum of ketone-containing compounds [17] [18].

The carbonyl (C=O) stretching vibration of Nerone appears in the region of 1685-1715 wavenumbers, with the exact frequency dependent upon the degree of conjugation with the cyclohexene double bond [17] [18]. Saturated aliphatic ketones typically absorb around 1715 wavenumbers, while conjugation with double bonds or aromatic systems shifts the absorption to lower frequencies around 1685-1690 wavenumbers [17] [18]. The α,β-unsaturated ketone system in Nerone places the carbonyl absorption in the lower end of this range due to the conjugation effect [18].

Carbon-hydrogen stretching vibrations contribute multiple absorption bands in the 2800-3000 wavenumber region [19]. Saturated carbon-hydrogen bonds (sp³ C-H) appear between 2850-2960 wavenumbers, while unsaturated carbon-hydrogen bonds (sp² C-H) absorb at higher frequencies between 3020-3100 wavenumbers [19]. The presence of both saturated and unsaturated carbon environments in Nerone results in overlapping absorption bands throughout this spectral region.

The cyclohexene ring system contributes characteristic absorption patterns associated with both the C=C stretching vibration and various C-H bending modes [20]. The carbon-carbon double bond stretching typically appears around 1650 wavenumbers, though this absorption may be obscured by the more intense carbonyl band [19]. Carbon-hydrogen bending vibrations occur in the fingerprint region below 1500 wavenumbers, providing compound-specific absorption patterns useful for identification purposes [20].

Isopropyl and methyl substituents contribute characteristic absorption bands associated with C-H bending vibrations of alkyl groups [21]. These absorptions appear in the range of 1350-1450 wavenumbers and provide information about the branching patterns and substitution arrangements within the molecular structure [21]. The specific frequencies and intensities of these bands depend upon the local chemical environment and conformational arrangements of the substituent groups.

Isolation from Mentha and Citrus Species

Natural extraction of Nerone from botanical sources represents a fundamental approach to obtaining this valuable sesquiterpene ketone. The compound's occurrence in Mentha and Citrus species has been extensively documented, with extraction methodologies optimized for maximum yield and purity from these plant families [1] [2] [3].

Mentha Species Extraction

Mentha arvensis serves as a primary source for Nerone isolation, with hydrodistillation emerging as the preferred extraction method. Research demonstrates that optimal extraction conditions involve maintaining temperatures between 30-40°C during the distillation process, yielding essential oils containing 74-79% menthol content alongside Nerone compounds [1]. The process typically requires 4 hours of continuous distillation using dried leaf material, resulting in essential oil yields ranging from 0.43-1.06% of the total plant mass.

Mentha longifolia presents another significant botanical source, with aerial parts containing substantial concentrations of terpene alcohols and aldehydes including Nerone derivatives [2]. Hydrodistillation of this species under controlled conditions at 60°C for 3 hours produces essential oil yields of approximately 2.5% of the dried plant material. The extraction process utilizing a Clevenger apparatus has proven particularly effective for maintaining compound integrity while maximizing recovery rates.

Citrus Species Utilization

Citrus reticulata represents a notable source of Nerone compounds within the citrus family. Fresh leaf material subjected to hydrodistillation using a Clevenger apparatus yields essential oils containing aldehydes and organic acids, with Nerone present as a significant component [2]. The extraction process involves reflux conditions at 100°C for 3 hours, producing oil yields of 1.12% of the fresh plant weight.

Cold pressing techniques have been employed for citrus peel extraction, particularly from Citrus aurantium, where immediate processing at ambient temperatures preserves heat-sensitive compounds while extracting limonene and citral alongside Nerone derivatives [3]. This method offers the advantage of avoiding thermal degradation while maintaining the natural composition of the essential oil fraction.

Essential Oil Fractionation Techniques

The separation and purification of Nerone from complex essential oil mixtures requires sophisticated fractionation methodologies. These techniques enable the isolation of target compounds while maintaining their chemical integrity and biological activity [1] [4].

Fractional Distillation Approaches

Fractional distillation represents the most established method for Nerone purification from essential oil mixtures. The process operates under reduced pressure conditions, typically at 20 mmHg, with temperatures maintained at approximately 230°C [1]. This methodology exploits the boiling point differences between Nerone and other essential oil components, enabling selective separation based on volatility characteristics.

The fractionation process typically employs a batch column containing approximately 50 theoretical plates with a reflux ratio of 50:1. Under these conditions, the distillation produces a menthone-free oil fraction containing 89% menthol and 6.5% unstable components, with Nerone concentrated in specific fractions based on its volatility profile [1]. The process continues until all volatile components are removed, leaving a crystalline mass upon cooling.

Vacuum Distillation Methodologies

Vacuum distillation techniques offer advantages for heat-sensitive compound separation, operating at reduced pressures of 50 mmHg to minimize thermal stress [4]. This approach proves particularly valuable when processing essential oils containing thermally labile compounds that may decompose under standard atmospheric distillation conditions.

The vacuum distillation process enables high yield recovery with minimal degradation, making it suitable for preserving the chemical integrity of Nerone throughout the separation process. Temperature control remains critical, with operating ranges adjusted based on the specific pressure conditions to maintain optimal separation efficiency while preventing thermal decomposition.

Advanced Separation Technologies

Supercritical carbon dioxide extraction has emerged as a promising technique for selective Nerone isolation, operating at pressures between 80-300 bar and temperatures of 40-60°C [5]. This methodology offers solubility selectivity advantages, enabling targeted extraction of specific compounds while avoiding the accumulation of potentially harmful solvent residues.

Molecular distillation represents an ultra-high purity fractionation technique, operating under extremely low pressures of less than 0.1 mmHg at temperatures ranging from 150-200°C [4]. This approach enables separation based on molecular weight differences, producing fractions of exceptional purity suitable for analytical and commercial applications.

Industrial Synthetic Routes

Propionylation of p-Menth-6-ene Derivatives

The propionylation route represents the most commercially established synthetic pathway for Nerone production, utilizing p-menth-6-ene derivatives as starting materials. This methodology has been extensively developed for industrial applications due to its reliability, scalability, and economic viability [6].

Reaction Mechanism and Conditions

The propionylation process involves the reaction of p-menth-6-ene with propionic anhydride in the presence of zinc chloride as a catalyst. The reaction proceeds at 30°C under atmospheric pressure conditions, making it suitable for large-scale industrial implementation [6]. The zinc chloride catalyst facilitates the electrophilic acylation reaction while maintaining high regioselectivity toward the desired product formation.

The reaction mechanism involves the formation of an acylium ion intermediate from propionic anhydride, which subsequently attacks the electron-rich cyclohexene ring system. The regioselectivity of the reaction is controlled by the electronic properties of the p-menth-6-ene substrate and the coordinating ability of the zinc chloride catalyst. This results in the formation of Nerone with high selectivity and minimal formation of undesired regioisomers.

Process Optimization and Scale-Up

Industrial implementation of the propionylation route requires careful optimization of reaction parameters to ensure consistent product quality and yield. Temperature control proves critical, as elevated temperatures may lead to side reactions and reduced selectivity. The 30°C operating temperature represents an optimal balance between reaction rate and selectivity maintenance [6].

Catalyst loading optimization involves determining the minimum zinc chloride concentration necessary to achieve acceptable reaction rates while minimizing catalyst consumption and waste generation. The heterogeneous nature of the zinc chloride catalyst facilitates product separation and catalyst recovery, contributing to the economic viability of the process.

Catalytic Cyclization Strategies

Catalytic cyclization approaches offer alternative synthetic pathways for Nerone production, utilizing various catalyst systems to promote ring-forming reactions from acyclic precursors. These methodologies have gained attention for their potential to provide stereochemical control and access to specific Nerone isomers [7] [8] [9].

Acid-Catalyzed Cyclization Systems

Heteropoly acid catalysts, particularly H₃PW₁₂O₄₀, have demonstrated effectiveness in promoting cyclization reactions of terpene precursors under liquid-phase conditions [9]. These catalysts operate at temperatures ranging from 80-120°C, providing controlled cyclization pathways that can be tuned for specific product distributions.

The heteropoly acid system offers advantages in terms of environmental compatibility and catalyst recyclability. The liquid-phase operation enables efficient heat and mass transfer while maintaining catalyst stability throughout multiple reaction cycles. The controlled cyclization process minimizes the formation of unwanted cyclization products while maximizing the yield of the desired Nerone structure.

Metal-Catalyzed Approaches

Transition metal complexes have been investigated for their ability to promote stereoselective cyclization reactions leading to Nerone formation. These systems typically operate under inert atmosphere conditions with variable temperature requirements depending on the specific catalyst and substrate combination [7] [8].

The stereoselective nature of metal-catalyzed cyclizations enables access to specific Nerone stereoisomers, which may exhibit different biological activities or fragrance properties. The development phase status of these methodologies reflects ongoing research efforts to optimize catalyst performance and understand the mechanistic details governing selectivity.

Photoactivated Acetone-Olefin Reactions

Photoactivated synthesis represents an emerging technology for Nerone production, utilizing light-activated photoredox catalysts to promote coupling reactions between acetone and olefin substrates. This methodology offers potential advantages in terms of mild reaction conditions and environmental compatibility [10] [11] [12].

Photoredox Catalyst Systems

The photoactivated approach employs specialized photoredox catalysts capable of absorbing 390 nm LED light to generate reactive intermediates. These catalysts exhibit excited-state oxidation potentials sufficient to promote single-electron transfer processes that initiate the coupling reaction [11]. The mild operating conditions, typically at room temperature, minimize energy requirements and reduce the potential for thermal decomposition.

The reaction mechanism involves the generation of olefin anion radicals through single-electron transfer from the excited photoredox catalyst. These reactive intermediates subsequently undergo coupling with acetone or related carbonyl compounds to form carbon-carbon bonds leading to Nerone-type structures. The substrate-dependent nature of the selectivity requires careful optimization of reaction conditions for each specific substrate combination.

Process Development and Applications

The emerging technology status of photoactivated synthesis reflects ongoing research efforts to expand substrate scope and improve reaction efficiency. Current investigations focus on optimizing photocatalyst design, reaction medium selection, and light source configuration to maximize product yields while minimizing energy consumption [10] [11].

The potential for continuous flow processing using photoactivated systems offers opportunities for process intensification and improved scalability. The mild reaction conditions and reduced thermal requirements make this approach attractive for sustainable manufacturing applications, although further development is needed to achieve commercial viability for Nerone production.

XLogP3

3.1

Other CAS

31375-17-4

General Manufacturing Information

1-Propanone, 1-[2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl]-: ACTIVE

Dates

Last modified: 08-16-2023

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